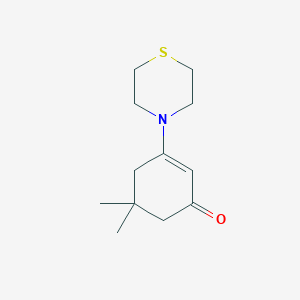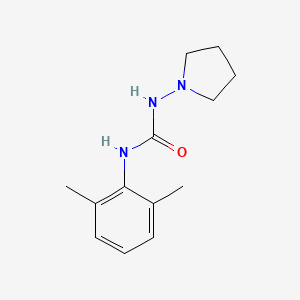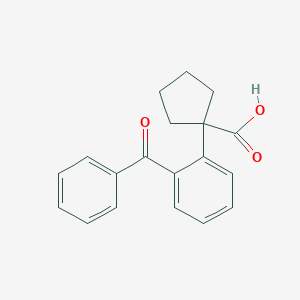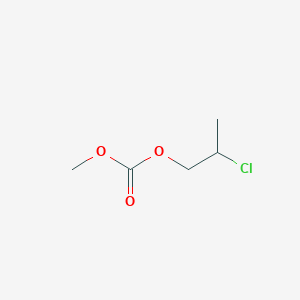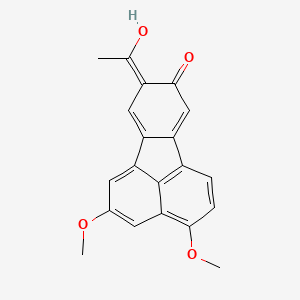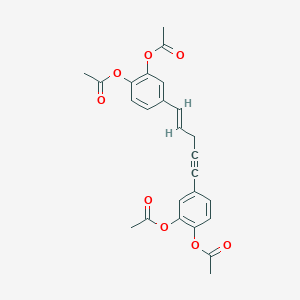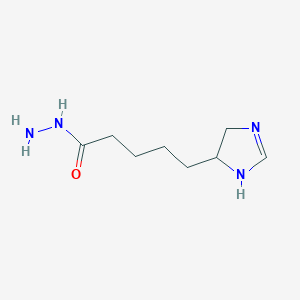![molecular formula C10H10BrNO4 B14406061 Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate CAS No. 88073-09-0](/img/structure/B14406061.png)
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate is a chemical compound with the molecular formula C10H10BrNO4. It is characterized by the presence of a bromophenyl group, an oxoethoxy group, and a carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate typically involves the reaction of 4-bromophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbamate by reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the carbamate group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can lead to the modulation of biological activities and pathways, resulting in various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [2-(4-chlorophenyl)-2-oxoethoxy]carbamate
- Methyl [2-(4-fluorophenyl)-2-oxoethoxy]carbamate
- Methyl [2-(4-iodophenyl)-2-oxoethoxy]carbamate
Uniqueness
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88073-09-0 |
|---|---|
Formule moléculaire |
C10H10BrNO4 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
methyl N-[2-(4-bromophenyl)-2-oxoethoxy]carbamate |
InChI |
InChI=1S/C10H10BrNO4/c1-15-10(14)12-16-6-9(13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
Clé InChI |
YWXTYBFAHIZOFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NOCC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


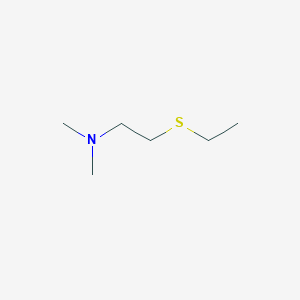
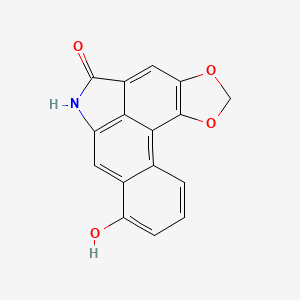
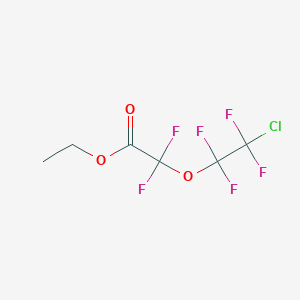
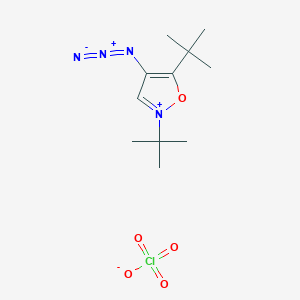
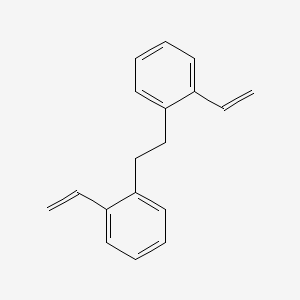
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
